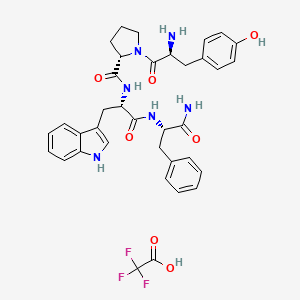
Endomorphin-1 Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Endomorphin-1 Trifluoroacetate is a synthetic derivative of the endogenous opioid peptide, Endomorphin-1. Endomorphin-1 is known for its high affinity and selectivity for the μ-opioid receptor, making it a potent analgesic agent. The trifluoroacetate salt form enhances its stability and solubility for research and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Endomorphin-1 Trifluoroacetate is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The trifluoroacetate salt is formed by treating the peptide with trifluoroacetic acid, which cleaves the peptide from the resin and removes protecting groups .
Industrial Production Methods: Industrial production of this compound follows similar SPPS protocols but on a larger scale. Automated peptide synthesizers are used to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain a stable powder .
Chemical Reactions Analysis
Types of Reactions: Endomorphin-1 Trifluoroacetate primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its aromatic amino acids .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can oxidize the tryptophan residue.
Reduction: Reducing agents like dithiothreitol (DTT) can reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted using specific reagents during peptide synthesis
Major Products Formed: The major products formed from these reactions are modified peptides with altered biological activity. For example, oxidation of tryptophan can lead to the formation of kynurenine .
Scientific Research Applications
Endomorphin-1 Trifluoroacetate has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating pain and stress responses in animal models.
Medicine: Explored as a potential therapeutic agent for pain management with fewer side effects compared to traditional opioids.
Industry: Utilized in the development of new analgesic drugs and in the study of opioid receptor interactions .
Mechanism of Action
Endomorphin-1 Trifluoroacetate exerts its effects by binding to the μ-opioid receptor. This binding activates G-protein coupled receptor pathways, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. This results in reduced neuronal excitability and analgesia. The compound also modulates ion channels and neurotransmitter release, contributing to its analgesic effects .
Comparison with Similar Compounds
Endomorphin-2: Another endogenous opioid peptide with a similar structure but different amino acid sequence.
Morphine: A well-known opioid analgesic with a different chemical structure but similar μ-opioid receptor affinity.
Naloxone: An opioid antagonist used to reverse opioid overdose, structurally different but interacts with the same receptor .
Uniqueness: Endomorphin-1 Trifluoroacetate is unique due to its high selectivity and affinity for the μ-opioid receptor, combined with its synthetic stability and solubility provided by the trifluoroacetate salt form. This makes it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C36H39F3N6O7 |
|---|---|
Molecular Weight |
724.7 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C34H38N6O5.C2HF3O2/c35-26(17-22-12-14-24(41)15-13-22)34(45)40-16-6-11-30(40)33(44)39-29(19-23-20-37-27-10-5-4-9-25(23)27)32(43)38-28(31(36)42)18-21-7-2-1-3-8-21;3-2(4,5)1(6)7/h1-5,7-10,12-15,20,26,28-30,37,41H,6,11,16-19,35H2,(H2,36,42)(H,38,43)(H,39,44);(H,6,7)/t26-,28-,29-,30-;/m0./s1 |
InChI Key |
HHLSEYUJSLAGOQ-YAOJAVRNSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















